molecular formula C20H19FN2O2S B11354414 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B11354414
M. Wt: 370.4 g/mol
InChI Key: NETSQEBNLKCGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a phenylthiazole moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenol: This can be achieved by fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 2-(2-fluorophenoxy)ethanol: This involves the reaction of 2-fluorophenol with ethylene oxide under basic conditions.

    Synthesis of 2-(2-fluorophenoxy)ethyl bromide: This step involves the bromination of 2-(2-fluorophenoxy)ethanol using phosphorus tribromide.

    Formation of 2-(2-fluorophenoxy)ethylamine: This is achieved by reacting 2-(2-fluorophenoxy)ethyl bromide with ammonia.

    Synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine: This involves the cyclization of 2-phenylthiourea with α-halo ketones.

    Final coupling reaction: The final step involves the coupling of 2-(2-fluorophenoxy)ethylamine with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is believed to be mediated through the modulation of benzodiazepine receptors . The compound may also interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to modulate benzodiazepine receptors sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C20H19FN2O2S/c1-14(25-18-10-6-5-9-17(18)21)19(24)22-12-11-16-13-26-20(23-16)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24)

InChI Key

NETSQEBNLKCGMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.